molecular formula C19H26N2O B4548334 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide

Cat. No.: B4548334
M. Wt: 298.4 g/mol
InChI Key: DGLCENSKSVBONY-UHFFFAOYSA-N
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Description

N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide is a synthetic compound characterized by a unique tricyclic structure

Scientific Research Applications

N-[1-(tricyclo[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with unique properties, such as high stability and specific binding affinities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide typically involves a multi-step process. One common approach includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Attachment of the propyl group: This step involves the alkylation of the tricyclic core with a propyl halide under basic conditions.

    Coupling with pyridine-4-carboxamide: The final step involves the coupling of the intermediate with pyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tricyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the tricyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tricyclic core provides a rigid structure that can fit into binding sites on proteins or enzymes, while the pyridine-4-carboxamide moiety can form hydrogen bonds and other interactions. This allows the compound to modulate the activity of its targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1-adamantane carboxylic acid nitrile

Comparison: N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide is unique due to its specific tricyclic structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-17(21-18(22)16-3-5-20-6-4-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,17H,2,7-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLCENSKSVBONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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